molecular formula C6H11Si B098443 Silane, cyclohexyl- CAS No. 18162-96-4

Silane, cyclohexyl-

Cat. No. B098443
CAS RN: 18162-96-4
M. Wt: 111.24 g/mol
InChI Key: LKADFJNQHQSNGD-UHFFFAOYSA-N
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Description

Cyclohexyl(dimethoxy)methylsilane, also known as Silane, cyclohexyl-, is a chemical compound with the linear formula C6H11Si(OCH3)2CH3 . It is a product of Dow Corning Corporation, U.S.A . This compound is used as an external donor for Ziegler-Natta catalyst in the polypropylene polymerization process .


Molecular Structure Analysis

Cyclohexyl(dimethoxy)methylsilane has a molecular formula of C9H20O2Si . The exact molecular structure is not explicitly mentioned in the retrieved sources.


Chemical Reactions Analysis

Silanes, including cyclohexyl(dimethoxy)methylsilane, are often used as alternatives to toxic reducing agents . They have a unique chemistry due to their outstanding affinity from silicon to oxygen and fluorine . A study on silane- and peroxide-free hydrogen atom transfer hydrogenation provides insights into the chemical reactions involving silane compounds .


Physical And Chemical Properties Analysis

Cyclohexyl(dimethoxy)methylsilane is a liquid with a refractive index n20/D 1.439 (lit.) and a boiling point of 201.2 °C (lit.) . It has a density of 0.94 g/mL at 25 °C (lit.) . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

1. Nanomaterial Synthesis

Cyclohexyl silane is utilized in the synthesis of silicon nanorods. A study by Lu et al. (2015) found that cyclohexyl silane allows for the growth of silicon nanorods at lower temperatures compared to other silane reactants. This method uses a solution–liquid–solid (SLS) reaction and enables the production of Si nanorods with bright photoluminescence, highlighting its potential in nanotechnology applications.

2. Thin Film and Semiconductor Development

In semiconductor technology, cyclohexyl silane is a key precursor. Iyer et al. (2012) reported the synthesis of crystalline silicon from liquid cyclohexyl silane, employing techniques like thermal and laser annealing. This process is significant for producing thin films with enhanced electrical conductivity, demonstrating its importance in electronics and semiconductor industries.

3. Construction Material Enhancement

Cyclohexyl silane and its derivatives have applications in improving the properties of construction materials. Feng et al. (2016) explored the effects of various silanes, including cyclohexyl derivatives, on cement hydration and mechanical properties of mortars. These silanes act as coupling agents, enhancing flexural and compressive strength in construction materials.

4. Organic Synthesis

In the field of organic chemistry, cyclohexyl silane is used to control reaction selectivity. Liu et al. (2016) studied its effects in Diels-Alder reactions, where its steric properties lead to high exo-selectivity. This characteristic is crucial for synthesizing complex organic compounds with specific configurations.

5. Coating Technology

Cyclohexyl silane is instrumental in developing new silicone resins for coatings or as coating additives. Soucek et al. (2007) described the preparation of cycloaliphatic silane monomers and their transformation into polymers, offering diverse applications in coating technologies, including UV-cured aerospace coatings and anti-fouling coatings.

6. Medical Applications

In medical technology, cyclohexyl silane is used for surface modification of medical devices. Yeh et al. (2014) developed a zwitterionic interface on silicone elastomers using cyclohexyl silane derivatives, enhancing bioinertness and resisting surface reconstruction. This has implications in reducing biofouling on medical devices.

Mechanism of Action

Silanes readily react with surfaces through surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . Although the exact mechanism for the formation of the surface coating is still not completely understood, it has classically been portrayed that the surface reaction of silanes takes place in a certain way .

Future Directions

Research on silane compounds, including cyclohexyl(dimethoxy)methylsilane, is ongoing. One area of focus is the development of functional rubber composites based on silica-silane reinforcement for green tire applications . Another area of interest is the optimization of end functionality of silane for various applications . These research directions indicate the potential for further advancements in the use of silane compounds in various industries.

properties

InChI

InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADFJNQHQSNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171170
Record name Cyclohexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylsilane

CAS RN

18162-96-4
Record name Cyclohexylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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